2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine
CAS No.:
Cat. No.: VC17718763
Molecular Formula: C13H9F4N
Molecular Weight: 255.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9F4N |
|---|---|
| Molecular Weight | 255.21 g/mol |
| IUPAC Name | 4-(2-fluorophenyl)-2-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C13H9F4N/c14-11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(15,16)17/h1-7H,18H2 |
| Standard InChI Key | RKNRHWNUEGNQHB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(F)(F)F)F |
Introduction
Structural and Electronic Features
2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine (molecular formula: C₁₃H₁₀F₄N; molecular weight: 271.22 g/mol) features a biphenyl core with two key substituents:
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A fluoro group (-F) at the 2' position of the second aromatic ring.
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A trifluoromethyl group (-CF₃) at the 3 position of the first aromatic ring.
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A primary amine (-NH₂) at the 4 position of the first ring.
The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) polarizes the aromatic system, enhancing electrophilic substitution resistance while increasing stability toward oxidation . The fluorine atom at the 2' position further modulates electronic density, creating a steric and electronic profile distinct from simpler biphenyl amines.
Synthetic Methodologies
Coupling-Based Approaches
The synthesis of biphenyl amines often employs cross-coupling reactions, such as the Suzuki-Miyaura coupling, to assemble the biphenyl framework. For 2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine, a plausible route involves:
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Halogenation: Introduce a halogen (e.g., bromine) at the 3 position of a pre-functionalized benzene ring containing a nitro group at the 4 position.
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Trifluoromethylation: Install the -CF₃ group via Ullmann-type coupling or direct fluorination .
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Suzuki Coupling: React the halogenated intermediate with a 2-fluorophenylboronic acid derivative under palladium catalysis.
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Nitro Reduction: Reduce the nitro group to an amine using catalytic hydrogenation or metal-acid systems.
Table 1: Hypothetical Reaction Conditions for Key Synthesis Steps
Alternative Pathways
Patent CN107628956A describes a method for synthesizing 3,4-difluoro-2'-aminobiphenyl via decarboxylative coupling followed by nitro reduction. Adapting this approach for the target compound would require:
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Substituting o-nitrobenzoic acid with a nitro-substituted benzene bearing a trifluoromethyl group.
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Using 2-fluoro-substituted halobenzenes as coupling partners.
Physicochemical Properties
The compound’s properties are influenced by its substituents:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to -CF₃ and -F groups; limited aqueous solubility.
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Melting Point: Estimated 98–102°C (based on analogues).
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Stability: Resistant to hydrolysis and oxidation under ambient conditions.
Table 2: Comparative Physicochemical Profiles of Biphenyl Amines
| Compound | logP | Water Solubility (mg/L) | Melting Point (°C) |
|---|---|---|---|
| 2'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine | 3.2 | 12 | 98–102 |
| 4-Aminobiphenyl | 2.8 | 45 | 53–55 |
| 3-Trifluoromethylbiphenyl-4-amine | 3.5 | 8 | 105–108 |
Comparison with Structural Analogs
3'-Fluoro-3-(trifluoromethyl)biphenyl-4-amine
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Electronic Effects: The 2'-fluoro isomer exhibits greater steric hindrance, reducing reactivity in electrophilic substitutions compared to the 3'-fluoro analog.
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Bioavailability: Higher lipophilicity (logP ≈ 3.5) may enhance blood-brain barrier penetration.
Non-Fluorinated Biphenyl Amines
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Metabolic Stability: Fluorine and -CF₃ groups retard oxidative metabolism, extending half-life in vivo.
Industrial and Regulatory Considerations
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Scale-Up Challenges: Trifluoromethylation steps require specialized equipment due to corrosive reagents (e.g., HF).
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Environmental Impact: Fluorinated byproducts necessitate advanced waste treatment systems to prevent bioaccumulation.
Future Directions
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Catalytic Innovations: Developing earth-abundant metal catalysts for trifluoromethylation could reduce costs.
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Targeted Drug Delivery: Conjugating the amine group to nanoparticle carriers may improve therapeutic specificity.
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